molecular formula C18H16N4O2S B11072334 4-(Methoxymethyl)-6-methyl-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}nicotinonitrile

4-(Methoxymethyl)-6-methyl-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}nicotinonitrile

Cat. No.: B11072334
M. Wt: 352.4 g/mol
InChI Key: MIGXPQBVQJWLOH-UHFFFAOYSA-N
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Description

4-(METHOXYMETHYL)-6-METHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound that features a quinazolinyl group, a pyridyl cyanide group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multiple steps, including the formation of the quinazolinyl and pyridyl cyanide moieties. Common synthetic routes may involve the condensation of appropriate starting materials under controlled conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYMETHYL)-6-METHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl oxides, while reduction could produce quinazolinyl alcohols .

Scientific Research Applications

4-(METHOXYMETHYL)-6-METHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(METHOXYMETHYL)-6-METHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H16N4O2S/c1-11-7-12(9-24-2)14(8-19)18(20-11)25-10-16-21-15-6-4-3-5-13(15)17(23)22-16/h3-7H,9-10H2,1-2H3,(H,21,22,23)

InChI Key

MIGXPQBVQJWLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C#N)COC

Origin of Product

United States

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